Enzalutamide D3 - 1443331-82-5

Enzalutamide D3

Catalog Number: EVT-1464751
CAS Number: 1443331-82-5
Molecular Formula: C21H16F4N4O2S
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enzalutamide D3 is a synthetic derivative of Enzalutamide, categorized as a second-generation androgen receptor antagonist. In scientific research, it serves as a valuable tool for investigating the mechanisms of androgen receptor signaling and developing novel therapies for prostate cancer. [, ]

Synthesis Analysis

The deuteration of the N-methyl group in Enzalutamide D3 alters its metabolic profile. Specifically, the presence of deuterium slows down the N-demethylation process, a major metabolic pathway for Enzalutamide. This modification leads to a slower breakdown of Enzalutamide D3 and consequently, increased systemic exposure. []

Mechanism of Action

Similar to Enzalutamide, Enzalutamide D3 acts as a potent antagonist of the androgen receptor. It competitively binds to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, ultimately inhibiting the growth and proliferation of prostate cancer cells. [, ]

Physical and Chemical Properties Analysis

The deuteration in Enzalutamide D3 mainly impacts its pharmacokinetic properties. Due to the kinetic isotope effect, Enzalutamide D3 exhibits a slower metabolic rate, leading to a longer half-life and increased systemic exposure compared to Enzalutamide. []

Applications

Preclinical Research:

  • Pharmacokinetic Studies: Enzalutamide D3 is used in animal models to study the impact of deuteration on the pharmacokinetic properties of Enzalutamide. These studies provide valuable insights into the relationship between deuteration, metabolism, and drug exposure. []
  • Drug Metabolism Research: Researchers utilize Enzalutamide D3 to investigate the specific metabolic pathways involved in the breakdown of Enzalutamide. Understanding these pathways is crucial for optimizing drug design and developing new therapeutic strategies. []

Clinical Research:

  • Phase 3 Clinical Trial (HC-1119-04): A multicenter, randomized, double-blind phase 3 trial in China (NCT03851640) assessed the efficacy and safety of Enzalutamide D3 in patients with metastatic castration-resistant prostate cancer (mCRPC) who had experienced treatment failure with abiraterone and docetaxel. The study showed that Enzalutamide D3 significantly improved progression-free survival compared to placebo, demonstrating its potential as a new treatment option for mCRPC. []

Enzalutamide

  • Relevance: Enzalutamide is the parent compound of Enzalutamide D3. Enzalutamide D3 is a deuterated analog of enzalutamide, meaning it has deuterium atoms (D) replacing specific hydrogen atoms (H) in its chemical structure. This substitution specifically occurs on the N-methyl group, resulting in three deuterium atoms, hence the "D3" designation. This structural similarity is intended to alter the metabolic pathway and improve pharmacokinetic properties while retaining similar pharmacological activity to enzalutamide [].

N-Desmethylenzalutamide

  • Compound Description: N-Desmethylenzalutamide is the primary active metabolite of both enzalutamide and Enzalutamide D3 [, ]. It also exhibits AR inhibitory activity and contributes to the overall efficacy of these drugs [, ].
  • Relevance: N-Desmethylenzalutamide is structurally similar to both enzalutamide and Enzalutamide D3. It is formed through N-demethylation, a major metabolic pathway for both enzalutamide and its deuterated analog. Understanding the formation and activity of N-Desmethylenzalutamide is crucial when studying the pharmacokinetics and efficacy of both Enzalutamide D3 and enzalutamide [, ].

Darolutamide

  • Compound Description: Darolutamide is another androgen receptor (AR) antagonist used in treating mCRPC. Like enzalutamide and Enzalutamide D3, it binds to the AR, inhibiting its function and downstream signaling [].
  • Relevance: Although not directly derived from enzalutamide, darolutamide belongs to the same class of drugs as enzalutamide and Enzalutamide D3: androgen receptor inhibitors. Research often compares these compounds to evaluate their efficacy and pharmacokinetic profiles in treating mCRPC. Moreover, a study investigating Enzalutamide D3 also analyzed darolutamide and its active metabolite, ORM-15341, using a novel LC-MS/MS method for simultaneous quantification in mice []. This suggests that these compounds are often studied in parallel due to their shared therapeutic target and comparable mechanisms of action.

ORM-15341

  • Compound Description: ORM-15341 is the major active metabolite of darolutamide, and like its parent compound and the enzalutamide family, it exhibits AR inhibitory activity [].
  • Relevance: While not directly structurally related to Enzalutamide D3, ORM-15341 shares a similar research context due to its relationship with darolutamide. The study mentioned earlier analyzing Enzalutamide D3 also investigated darolutamide and ORM-15341, highlighting a shared interest in the pharmacokinetic properties of different AR inhibitors and their metabolites [].

Digoxin

  • Compound Description: Digoxin is a medication used to treat heart failure and irregular heart rhythms []. It is not structurally related to Enzalutamide or other AR inhibitors.
  • Relevance: While digoxin has no structural relationship to Enzalutamide D3, it is relevant due to potential analytical interference. Studies show that enzalutamide can interfere with certain digoxin assays, leading to falsely elevated digoxin levels in patients taking both medications []. This interaction highlights the importance of considering potential drug-drug interactions during clinical management, even when drugs are not directly related in terms of structure or target.

Properties

CAS Number

1443331-82-5

Product Name

Enzalutamide D3

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

Molecular Formula

C21H16F4N4O2S

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3

InChI Key

WXCXUHSOUPDCQV-HPRDVNIFSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Synonyms

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-(methyl-d3)benzamide; Enzalutamide-d3

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.